molecular formula C15H11BrClFO B1521042 3-(3-Bromophenyl)-1-(4-chloro-2-fluorophenyl)propan-1-one CAS No. 898760-65-1

3-(3-Bromophenyl)-1-(4-chloro-2-fluorophenyl)propan-1-one

Cat. No. B1521042
CAS RN: 898760-65-1
M. Wt: 341.6 g/mol
InChI Key: FBJNVWMAKPXIIE-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-1-(4-chloro-2-fluorophenyl)propan-1-one, also known as 3-BFCP, is a heterocyclic compound that has been of interest to chemists and pharmaceutical researchers for its potential applications in the synthesis of various compounds. 3-BFCP is a versatile molecule, containing both aromatic and aliphatic components, which can be used as a starting material in a variety of chemical transformations. In particular, 3-BFCP has been used in the synthesis of various biologically active compounds, such as antibiotics, anti-inflammatory agents, and antiviral agents.

Scientific Research Applications

Photocyclization to Flavones

The photochemical behavior of halo-substituted diarylpropan-1,3-diones, which shares structural similarity with the compound , strongly depends on the nature of the halogen atom and the presence of electron-donor groups on the phenyl ring. In specific conditions, such compounds undergo cyclization to flavones, a class of organic compounds with various biological activities. This pathway provides a method for synthesizing flavones from precursors with specific halogenation patterns (Košmrlj & Šket, 2007).

Structural Characterization and Theoretical Studies

The structural properties of chalcone derivatives, closely related to the compound of interest, have been extensively studied through experimental techniques such as FTIR, NMR, and X-ray diffraction. These studies provide insights into the molecular geometry, electronic structure, and potential applications in various fields including material science and pharmacology. Quantum chemical analysis using density functional theory (DFT) has been employed to optimize the geometry and predict properties such as the HOMO-LUMO energy gap, essential for understanding the electronic and optical behavior of these compounds (Zaini et al., 2018).

Antifungal Activity

Halogenated phenyl derivatives of dihydrofuran-2-ones, which bear structural resemblance to the target compound, have shown significant in vitro activity against a broad spectrum of pathogenic yeasts and molds, including Aspergillus spp. and fluconazole-resistant yeast isolates. The introduction of halogens into the phenyl ring enhances the antifungal efficacy of these compounds, indicating the potential of halogenated phenyl compounds in developing new antifungal agents (Buchta et al., 2004).

properties

IUPAC Name

3-(3-bromophenyl)-1-(4-chloro-2-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrClFO/c16-11-3-1-2-10(8-11)4-7-15(19)13-6-5-12(17)9-14(13)18/h1-3,5-6,8-9H,4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBJNVWMAKPXIIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CCC(=O)C2=C(C=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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